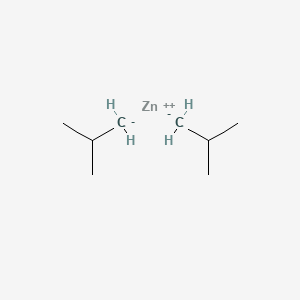
zinc;2-methanidylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-methanidylpropane is a chemical compound that features zinc coordinated with a 2-methanidylpropane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2-methanidylpropane typically involves the reaction of zinc salts with 2-methanidylpropane under controlled conditions. Commonly used zinc salts include zinc chloride, zinc nitrate, and zinc acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar zinc salts and 2-methanidylpropane. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc;2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The 2-methanidylpropane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other organic ligands and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes.
Applications De Recherche Scientifique
Zinc;2-methanidylpropane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme function and metal ion transport.
Medicine: Research is ongoing into its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, including nanomaterials and coatings.
Mécanisme D'action
The mechanism of action of zinc;2-methanidylpropane involves its interaction with molecular targets such as enzymes and cellular receptors. The zinc ion plays a crucial role in stabilizing the structure of proteins and facilitating catalytic reactions. The 2-methanidylpropane ligand can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Zinc oxide (ZnO): A widely used compound with applications in materials science and medicine.
Zinc chloride (ZnCl2): Commonly used in organic synthesis and industrial processes.
Zinc nitrate (Zn(NO3)2): Used in various chemical reactions and as a precursor for other zinc compounds.
Uniqueness: Zinc;2-methanidylpropane is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other zinc compounds
Propriétés
Numéro CAS |
1854-19-9 |
|---|---|
Formule moléculaire |
C8H18Zn |
Poids moléculaire |
179.6 g/mol |
Nom IUPAC |
zinc;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
Clé InChI |
ABIAVOPWHAWUGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[CH2-].CC(C)[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


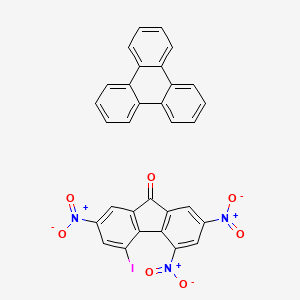

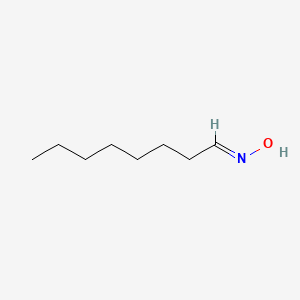
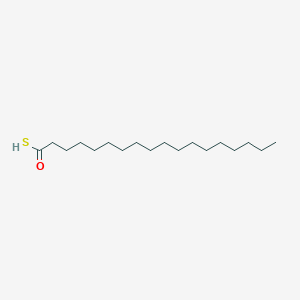
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

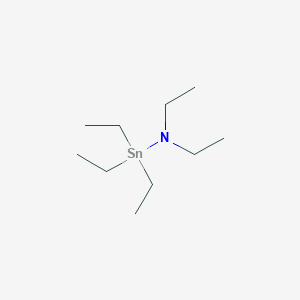
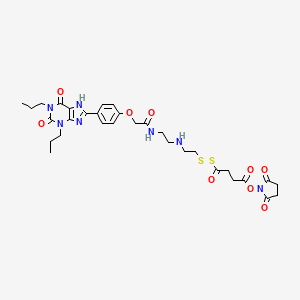
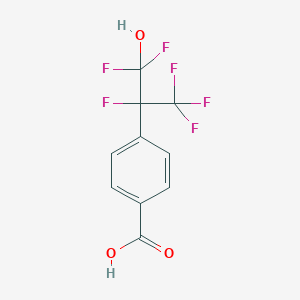
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

